

Application of Dried Blood Spot (DBS) Sampling for Budesonide Pharmacokinetic Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Budesonide**

Cat. No.: **B1683875**

[Get Quote](#)

Application Note & Protocol

Introduction

Budesonide, a potent glucocorticoid, is widely used in the treatment of asthma, allergic rhinitis, and inflammatory bowel disease. Pharmacokinetic (PK) studies are essential to understand its absorption, distribution, metabolism, and excretion, which informs dosing and therapeutic efficacy. Traditional PK studies rely on venous blood sampling to obtain plasma or serum, which can be invasive, require significant blood volumes, and involve complex sample processing and storage. Dried blood spot (DBS) sampling has emerged as a valuable alternative, offering a minimally invasive technique that requires only a small volume of blood, simplifies sample collection and storage, and reduces costs. This application note provides a detailed overview and protocol for the use of DBS in **budesonide** pharmacokinetic studies, targeted at researchers, scientists, and drug development professionals.

Advantages of DBS Sampling for Budesonide Studies

Dried blood spot sampling offers several key advantages over conventional venipuncture, particularly in vulnerable populations such as neonates and for studies requiring frequent sampling:

- Minimally Invasive: Collection is typically from a finger or heel prick, reducing patient discomfort and anxiety.
- Small Sample Volume: Requires only a few drops of blood (<100 μ L), making it ideal for pediatric studies or when multiple samples are needed.[1]
- Simplified Collection and Handling: Samples can often be collected by individuals with minimal training and do not require immediate centrifugation.
- Cost-Effective Storage and Transportation: DBS cards can be stored at room temperature or frozen, and shipping is significantly cheaper and easier than for frozen plasma samples.
- Improved Analyte Stability: The drying process can stabilize certain analytes.

Experimental Protocols

A validated and sensitive bioanalytical method is crucial for the accurate quantification of **budesonide** in DBS samples. The following protocol is based on a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[1]

DBS Sample Collection and Handling

- Blood Collection: Collect capillary blood from a finger or heel prick using a sterile lancet.
- Spotting: Apply drops of blood onto a designated filter paper card (e.g., Whatman 903). Ensure the blood drop fully saturates the printed circle on the card.
- Drying: Allow the DBS cards to air dry in a horizontal position at ambient temperature for at least 3 hours, protected from direct sunlight and contamination.
- Storage: Once completely dry, store the DBS cards in sealed bags with a desiccant pouch at -20°C or -80°C for long-term stability.[1]

Sample Preparation and Extraction

- Punching: From the center of the dried blood spot, punch a 6-mm disc using a manual or automated puncher.

- Extraction: Place the punched disc into a clean microcentrifuge tube. Add an appropriate volume of extraction solvent (e.g., a basified methyl tert-butyl ether solution) containing an internal standard (e.g., **budesonide-d8**).[\[1\]](#)
- Vortexing and Centrifugation: Vortex the tubes to facilitate the extraction of **budesonide** from the filter paper. After vortexing, centrifuge the samples to pellet the paper disc and any precipitated proteins.
- Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

UHPLC-MS/MS Analysis

A sensitive UHPLC-MS/MS system is required for the quantification of the low concentrations of **budesonide** typically found in blood.

- Chromatographic Separation: Utilize a C18 column with a gradient mobile phase (e.g., a mixture of water and methanol with a modifier like ammonium formate) to achieve chromatographic separation of **budesonide** from endogenous interferences.
- Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection. The specific precursor-to-product ion transitions for **budesonide** and its internal standard should be optimized for the instrument used.

Data Presentation

While a direct head-to-head study presenting a complete pharmacokinetic profile (Cmax, Tmax, AUC) of **budesonide** from simultaneously collected DBS and plasma samples is not readily available in the published literature, a crucial correlation between the two matrices has been established.

A study by Rower et al. (2019) investigating a UHPLC-MS/MS assay for **budesonide** in DBS found a strong correlation between **budesonide** concentrations in DBS and plasma.[\[1\]](#) Their in-vitro experiment demonstrated that plasma concentrations were consistently higher than DBS concentrations.[\[1\]](#)

Table 1: Correlation of **Budesonide** Concentrations in DBS and Plasma[1]

Parameter	Finding
Correlation Coefficient (R ²)	0.978
Relationship	Plasma concentrations were found to be 12.5% higher than DBS concentrations.
Blood-to-Plasma Ratio	Approximately 0.8

For contextual reference, the following table summarizes typical pharmacokinetic parameters of **budesonide** obtained from plasma analysis following inhaled administration, as reported in the literature. It is important to note that these values are not from a direct comparative study with DBS.

Table 2: Pharmacokinetic Parameters of Inhaled **Budesonide** in Plasma (for reference)

Parameter	Value	Reference
Tmax (hours)	0.28 - 0.46	[2]
Cmax (μg/L)	1.8 (for a 1600 μg dose)	[2]
Elimination Half-life (hours)	~2.3 - 3	[2]

Method Validation

A comprehensive validation of the DBS method is essential to ensure reliable and accurate results. Key validation parameters to be assessed include:

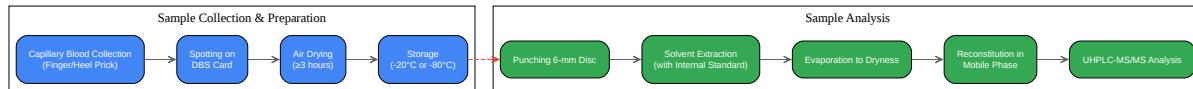
- Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
- Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.
- Linearity and Range: The concentration range over which the assay is accurate, precise, and linear. For the described UHPLC-MS/MS method, the dynamic range was 1 to 50 ng/mL.[1]

- Recovery: The efficiency of the extraction process.
- Matrix Effect: The influence of matrix components on the ionization of the analyte.
- Stability: The stability of **budesonide** in DBS samples under various storage conditions (e.g., room temperature, frozen).
- Hematocrit Effect: The potential influence of the hematocrit level on the size of the blood spot and, consequently, the accuracy of the quantification.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of **budesonide** in DBS samples, from collection to data acquisition.

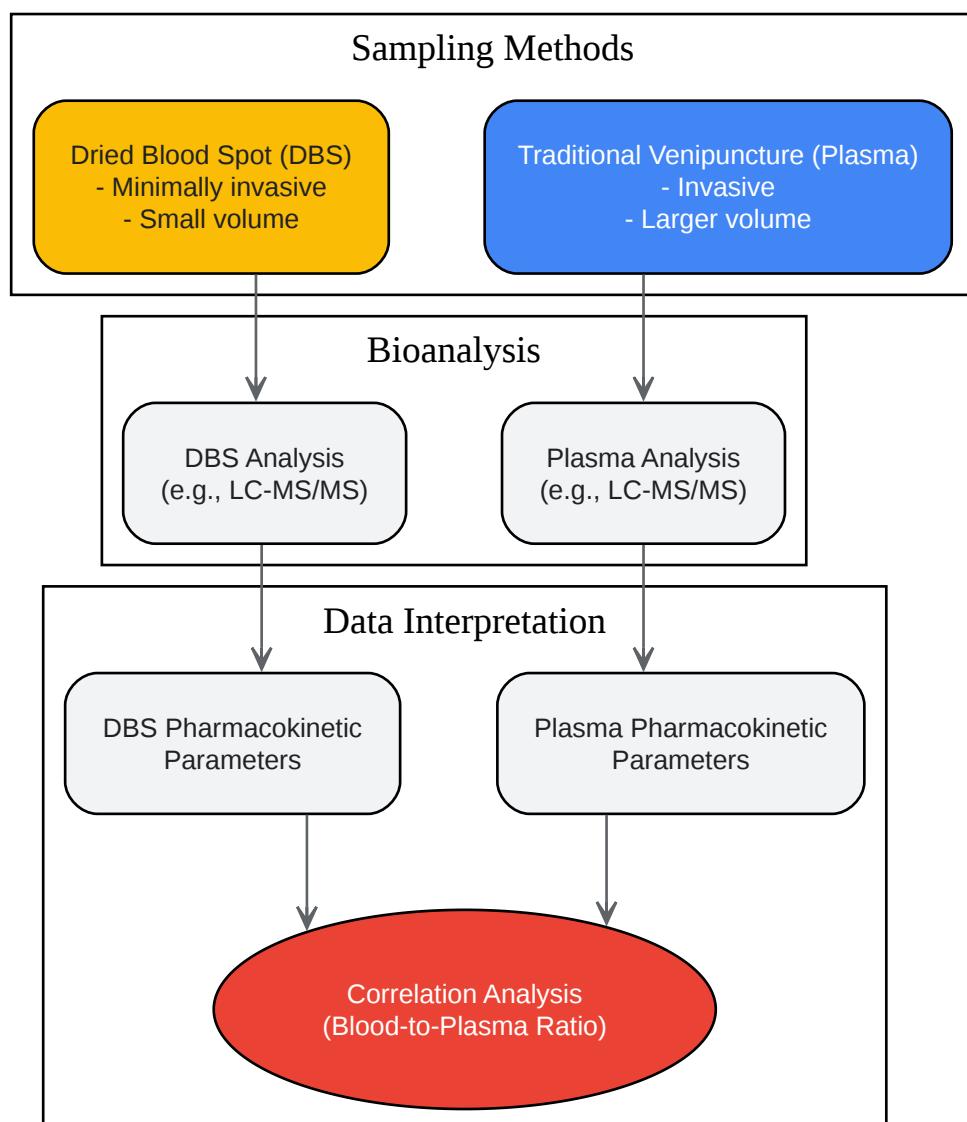


[Click to download full resolution via product page](#)

Workflow for **Budesonide** Analysis using DBS.

Logical Relationship: DBS vs. Plasma Pharmacokinetics

This diagram illustrates the relationship between DBS and traditional plasma sampling in pharmacokinetic studies and the necessary steps for data correlation.



[Click to download full resolution via product page](#)

DBS and Plasma PK Correlation.

Conclusion

Dried blood spot sampling represents a robust and advantageous technique for pharmacokinetic studies of **budesonide**, particularly in challenging study populations. The minimally invasive nature and small volume requirements of DBS make it an ethically and logistically favorable alternative to traditional venipuncture. The presented UHPLC-MS/MS method provides a sensitive and validated protocol for the quantification of **budesonide** in DBS samples. While a direct comparison of pharmacokinetic parameters from simultaneously

collected DBS and plasma samples is not widely published, the strong correlation between the two matrices allows for the reliable use of DBS in clinical and research settings. As with any bioanalytical method, rigorous validation is paramount to ensure data quality and integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Clinical pharmacokinetics of inhaled budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic comparison of hydrofluoroalkane and chlorofluorocarbon formulations of budesonide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Dried Blood Spot (DBS) Sampling for Budesonide Pharmacokinetic Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683875#application-of-dried-blood-spot-dbs-sampling-for-budesonide-pharmacokinetic-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com